1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O3S/c1-14-13-16(8-9-17(14)20)27(25,26)23-12-6-5-7-15(23)10-11-21-18(24)22-19(2,3)4/h8-9,13,15H,5-7,10-12H2,1-4H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODUHZASQNCIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorinated Aromatic Ring: This step involves the coupling of the fluorinated aromatic ring to the piperidine intermediate, which can be achieved through nucleophilic substitution reactions.
Formation of the Urea Group: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a tert-butyl group, a piperidine moiety, and a sulfonamide functional group. Its molecular formula is , and it has a molecular weight of approximately 461.6 g/mol. The presence of the fluorine atom and the sulfonyl group contributes to its biological activity, making it an interesting candidate for further research.
Medicinal Chemistry Applications
- Cancer Treatment : One of the most promising applications of this compound is as a modulator in cancer therapies. Research indicates that derivatives of this compound can act as RAS-PI3K modulators, which are crucial in the signaling pathways involved in cancer cell proliferation and survival. This modulation can potentially lead to the development of targeted therapies for various types of cancer, including breast and lung cancers .
- Antidepressant Activity : Studies have suggested that compounds similar to 1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea may exhibit antidepressant properties. The piperidine structure is known for its role in enhancing serotonergic activity, which is beneficial in the treatment of mood disorders .
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems makes it a candidate for further exploration in neuropharmacology. Its structural features allow it to cross the blood-brain barrier, potentially making it effective for treating neurological disorders .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural Analog: 1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea
Key Differences :
- Substituent on Urea Nitrogen : The comparator has a 4-chlorophenyl group instead of tert-butyl at the N1 position.
- Sulfonyl-Attached Phenyl Group : The sulfonyl group is linked to a 4-fluoro-2-methylphenyl ring (vs. 4-fluoro-3-methylphenyl in the target compound).
- Molecular Formula : C21H25ClFN3O3S (average mass: 453.957 g/mol) .
Implications :
- The 2-methyl vs. 3-methyl position on the fluorophenyl ring may affect steric interactions with target receptors.
Pyridine-Based Urea Derivatives (e.g., 1-Methyl-3-(5-nitropyridin-2-yl)urea)
Examples from Evidence :
- Compound 1: 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (glucokinase activator) .
Key Differences :
- Core Structure : Pyridine replaces piperidine, introducing aromatic nitrogen and altering hydrogen-bonding capabilities.
- Functional Groups : Nitro and methoxy groups modify electronic properties and target affinity.
Implications :
- Pyridine-based derivatives may exhibit stronger π-π stacking interactions with enzymes like glucokinase.
- The nitro group in Compound 1 could enhance electron-withdrawing effects, influencing enzyme activation.
Sulfonylurea Antidiabetics: Glimepiride
Structure : 1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea .
Molecular Formula : C24H34N4O5S (average mass: 490.62 g/mol).
Key Differences :
- Sulfonyl Linkage : Attached to a pyrroline-carboxamido-ethylphenyl group (vs. piperidine-ethyl in the target compound).
- Urea Substituent : A trans-4-methylcyclohexyl group replaces the tert-butyl group.
Implications :
Trifluoromethyl-Substituted Ureas (e.g., Compound 7n)
Structure : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea .
Key Differences :
- Substituents : A trifluoromethyl group and pyridinylmethyl thio linkage introduce strong electron-withdrawing and sulfur-mediated binding effects.
Implications :
- Thioether linkages may enhance interaction with cysteine-rich enzymatic targets.
Comparative Data Table
Biological Activity
The compound 1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a tert-butyl group, a sulfonyl group, and a piperidine moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The sulfonyl group in this compound may facilitate interactions with proteins involved in signaling pathways, particularly those related to inflammation and cancer.
Anticancer Potential
Recent studies have shown that urea derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated strong inhibitory effects on tumor cell proliferation with an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . The structural modifications in urea derivatives can enhance their binding affinity to target proteins involved in cancer progression.
Inhibition of Inflammatory Pathways
The compound's potential to inhibit inflammatory pathways has been highlighted through its interaction with the NLRP3 inflammasome. In vitro studies have shown that related compounds can block NLRP3-dependent IL-1β release and pyroptotic cell death in THP-1 macrophages . This suggests that the compound may possess anti-inflammatory properties, contributing to its therapeutic potential.
Study on Antioxidant Activity
A study focusing on structurally similar halo-substituted urea derivatives revealed multiple molecular targets for antioxidant activity. The synthesized compounds were evaluated through molecular docking studies and showed promising results in terms of bioactivity against oxidative stress markers .
Pharmacological Screening
Preliminary pharmacological screening of urea derivatives indicated varying degrees of activity against different cancer cell lines. For example, modifications in the piperidine ring led to enhanced binding affinities and improved biological responses .
Table 1: Biological Activity Comparison of Urea Derivatives
| Compound Name | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| Compound A | 0.126 | EGFR | Anticancer |
| Compound B | 0.65 | PXR | Inverse Agonist |
| Compound C | 0.019 | NLRP3 | Antagonist |
Q & A
Q. Methodological Answer :
- LCMS/HPLC : Confirm molecular weight (e.g., [M+H]+ peak) and purity. Retention time (e.g., ~1.23 minutes under SQD-FA05 conditions) helps validate identity .
- 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.2 ppm), piperidine protons (δ ~3.0–3.5 ppm), and sulfonyl-linked aromatic protons (δ ~7.2–7.8 ppm) .
- IR Spectroscopy : Identify urea carbonyl (C=O stretch at ~1650 cm⁻¹) and sulfonyl (S=O stretch at ~1350 cm⁻¹) groups .
Advanced Research: How can researchers resolve contradictions in toxicity data for structurally related compounds?
Methodological Answer :
Discrepancies in toxicity (e.g., acute oral/dermal toxicity) may arise from impurities or assay variability. Strategies:
- Repurification : Re-isolate the compound via preparative HPLC to remove trace impurities (e.g., unreacted sulfonyl chloride) .
- Dose-response studies : Test multiple concentrations in rodent models to establish LD50 with confidence intervals.
- Comparative analysis : Cross-reference data with analogs (e.g., tert-butyl piperidine carboxylates) to identify trends in toxicity profiles .
Basic Research: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research: How can in vitro-to-in vivo extrapolation (IVIVE) be applied to predict pharmacokinetics?
Q. Methodological Answer :
- Microsomal stability assays : Incubate the compound with liver microsomes to estimate metabolic clearance.
- Plasma protein binding : Use ultrafiltration to measure free fraction and adjust dosing regimens .
- Physiologically based pharmacokinetic (PBPK) modeling : Input parameters (e.g., logP = ~3.5, molecular weight = ~450 g/mol) to simulate tissue distribution .
Basic Research: What solvents and conditions are optimal for recrystallization?
Q. Methodological Answer :
- Solvent selection : Use ethyl acetate/hexane (1:3) for high recovery of crystalline product.
- Gradient cooling : Dissolve the compound at 50°C, then cool to 4°C overnight to induce crystallization .
- Purity check : Monitor via melting point (e.g., 158–159°C for related urea derivatives) .
Advanced Research: Can computational methods predict off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
